Ethyl 7-chloro-4-((4-chlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
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Overview
Description
Ethyl 7-chloro-4-((4-chlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C19H16Cl2N2O3 and its molecular weight is 391.25. The purity is usually 95%.
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Scientific Research Applications
Potential as Antimicrobial Agents
- Antibacterial and Antifungal Properties : Research indicates that derivatives of quinoline compounds, including those similar to Ethyl 7-chloro-4-((4-chlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate, have been synthesized and screened for their antibacterial and antifungal activities. These compounds have shown effectiveness against various bacterial strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and fungal strains like C. albicans, suggesting their potential application in developing new antimicrobial agents (Desai et al., 2007).
Potential in Anticancer Research
- Anticancer Agent Synthesis : Another significant application is in the synthesis of novel compounds with potential anticancer properties. Studies have shown that quinoline derivatives, including Ethyl (substituted)phenyl-4-oxothiazolidin-3-yl)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylates, have been prepared and tested against various cancer cell lines, demonstrating their utility in anticancer research. Although some compounds did not exhibit cytotoxicity at certain concentrations, the research provides a foundation for further exploration in anticancer drug development (Facchinetti et al., 2015).
Applications in Chemical Synthesis
- Catalysis and Synthesis : The compound has also found application in the synthesis of other complex quinoline derivatives, serving as a catalyst or reactant in various chemical reactions. For example, its derivatives have been utilized in microwave-assisted synthesis methods, highlighting the efficiency of using such compounds in modern organic synthesis techniques to achieve high yields and desired products rapidly (Bao-an, 2012).
Mechanism of Action
Target of Action
It is known that similar compounds, such as 7-chloro-4-aminoquinoline derivatives, have been used in the design of bioactive compounds displaying anti-virulence, antimalarial, anti-leishmanial, anti-platelet aggregation, anti-viral, anti-inflammatory, immune-modulatory, and anticancer activities .
Mode of Action
It is known that similar compounds, such as 7-chloro-4-aminoquinoline derivatives, have shown antimicrobial activity, with the most active ones displaying mic values in the range of 15 to 125 µg/mL . The length of the carbon-chain linker and electronic properties of the compounds are decisive for their biological activity .
Biochemical Pathways
Similar compounds, such as 7-chloro-4-aminoquinoline derivatives, have been synthesized via nucleophilic aromatic substitution .
Result of Action
Similar compounds, such as 7-chloro-4-aminoquinoline derivatives, have shown antimicrobial activity .
Action Environment
It is known that the length of the carbon-chain linker and electronic properties of similar compounds are decisive for their biological activity .
Properties
CAS No. |
1189916-34-4 |
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Molecular Formula |
C19H16Cl2N2O3 |
Molecular Weight |
391.25 |
IUPAC Name |
ethyl 7-chloro-4-[(4-chlorophenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C19H16Cl2N2O3/c1-2-26-19(25)16-17(22-10-11-3-5-12(20)6-4-11)14-8-7-13(21)9-15(14)23-18(16)24/h3-9H,2,10H2,1H3,(H2,22,23,24) |
InChI Key |
AQJAJDPBJYJGAW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C=C(C=C2)Cl)NC1=O)NCC3=CC=C(C=C3)Cl |
solubility |
not available |
Origin of Product |
United States |
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